molecular formula C9H13N5O4 B8784056 2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one CAS No. 114809-39-1

2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one

Cat. No.: B8784056
CAS No.: 114809-39-1
M. Wt: 255.23 g/mol
InChI Key: LGERQLHLISVRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one is a purine derivative. Purines are a group of heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one involves multiple steps. One common method includes the reaction of guanine with a suitable alkylating agent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one involves its interaction with nucleic acids and enzymes. It can inhibit viral replication by incorporating into viral DNA and causing chain termination. Additionally, it may inhibit certain enzymes involved in DNA synthesis, leading to anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

114809-39-1

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propoxy]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-4-14(7)18-3-5(1-15)2-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI Key

LGERQLHLISVRPT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1OCC(CO)CO)N=C(NC2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9-(3-benzyloxy-2-benzyloxymethylprop-1-oxy)-2-formamido-6-chloropurine (2.5 g, 5.2 mmol) and 80% formic acid (100 ml) was stirred at 100° C. for 1 hour, cooled and 10% palladium on charcoal (2.0 g) added. The mixture was then stirred under an atmosphere of hydrogen for 45 minutes. The catalyst was removed and the solution evaporated under reduced pressure. The residue obtained was heated in water (100 ml) until boiling commenced. Concentrated aqueous ammonia (4 ml) was added and the solution was then heated for a further 15 minutes, cooled and evaporated under reduced pressure. Recrystallisation from water (charcoal) afforded 9-(3-hydroxy-2-hydroxymethylprop-1-oxy)guanine (430 mg, 32%). IR: υmax (KBr) 3380, 3183, 1679, 1637, 1605, 1541, 1479, 1395 cm-1. 1H NMR: δH [(CD3)2SO] 1.94 (1H, m, CH), 3.53 (4H, m, 2×CH2OH), 4.26 (2H, d, J=6.3 Hz), 4.57 (2H, t, J=5.2 Hz, D2O exchangeable, 2×OH), 6.58 (2H, br.s, NH2), 7.92 (1H, s, H-8), 10.64 (1H, br.s, D2O exchangeable, H-1). Found: C, 42.08; H, 5.15; N, 27.41%. C9H13N5O4 requires: C, 42.34; H, 5.14; N, 27.44%.
Name
9-(3-benzyloxy-2-benzyloxymethylprop-1-oxy)-2-formamido-6-chloropurine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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